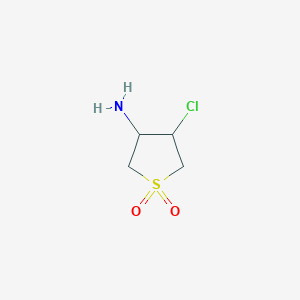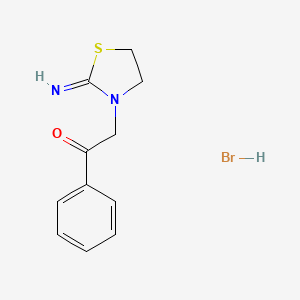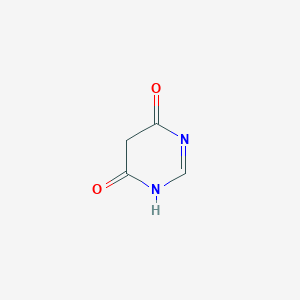
2,4-Dichloro-1-(isocyano(tosyl)methyl)benzene
説明
“2,4-Dichloro-1-(isocyano(tosyl)methyl)benzene” is a chemical compound with the CAS Number: 952727-77-4 . It has a molecular weight of 340.22 and its molecular formula is C15H11Cl2NO2S . It appears as a colorless to yellow powder .
Molecular Structure Analysis
The IUPAC name for this compound is 2,4-dichloro-1-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene . The SMILES representation is CC1=CC=C(C=C1)S(=O)(=O)C(C2=C(C=C(C=C2)Cl)Cl)[N+]#[C-] .
科学的研究の応用
Isocyanides in Medicinal Chemistry
- Application Summary: Isocyanides have shown potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds . They are considered an unconventional pharmacophore especially useful as a metal coordinating warhead .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific context in which the isocyanide is being used. For example, in drug discovery, the isocyanide might be incorporated into a larger molecule to enhance its biological activity .
- Results or Outcomes: The results or outcomes would also depend on the specific context. In general, isocyanides have shown promising results in various areas of drug discovery .
Isocyanides in Environmental Science
- Application Summary: Isocyanides have been detected in more than 60 biotic (e.g., marine mammals, birds, human milk) and abiotic samples (fat deposits in kitchen hoods) from different areas all over the world .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific context in which the isocyanide is being used. For example, in environmental monitoring, the isocyanide might be detected using gas chromatography .
- Results or Outcomes: The results or outcomes would also depend on the specific context. In general, isocyanides have been detected in a wide range of environmental samples .
Isocyanides in Coordination Chemistry
- Application Summary: Isocyanides have been used as ligands in coordination chemistry . They have unique metal coordinating properties, which makes them useful in this field .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific context in which the isocyanide is being used. For example, in coordination chemistry, the isocyanide might be used to form complexes with metals .
- Results or Outcomes: The results or outcomes would also depend on the specific context. In general, isocyanides have shown promising results in various areas of coordination chemistry .
Indole Derivatives in Medicinal Chemistry
- Application Summary: Indole derivatives are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific context in which the indole derivative is being used. For example, in drug discovery, the indole derivative might be incorporated into a larger molecule to enhance its biological activity .
- Results or Outcomes: The results or outcomes would also depend on the specific context. In general, indole derivatives have shown various biologically vital properties .
Isocyanides in Coordination Chemistry
- Application Summary: Isocyanides have been used as ligands in coordination chemistry . They have unique metal coordinating properties, which makes them useful in this field .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific context in which the isocyanide is being used. For example, in coordination chemistry, the isocyanide might be used to form complexes with metals .
- Results or Outcomes: The results or outcomes would also depend on the specific context. In general, isocyanides have shown promising results in various areas of coordination chemistry .
Indole Derivatives in Medicinal Chemistry
- Application Summary: Indole derivatives are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific context in which the indole derivative is being used. For example, in drug discovery, the indole derivative might be incorporated into a larger molecule to enhance its biological activity .
- Results or Outcomes: The results or outcomes would also depend on the specific context. In general, indole derivatives have shown various biologically vital properties .
Safety And Hazards
The compound has a GHS pictogram signal word of "Danger" . The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P330, P332+P313, P337+P313, P361, P403+P233, P405, and P501 . The hazard statements include H301, H311, H315, H319, H331, and H335 . It is classified under UN# 2811, Class 6.1, and Packing Group Ⅲ .
特性
IUPAC Name |
2,4-dichloro-1-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO2S/c1-10-3-6-12(7-4-10)21(19,20)15(18-2)13-8-5-11(16)9-14(13)17/h3-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIBEUGOSPSWAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=C(C=C(C=C2)Cl)Cl)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378065 | |
| Record name | 2,4-Dichloro-1-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-1-(isocyano(tosyl)methyl)benzene | |
CAS RN |
952727-77-4 | |
| Record name | 2,4-Dichloro-1-[isocyano[(4-methylphenyl)sulfonyl]methyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952727-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-1-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)



![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)
![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)

